molecular formula C20H30O3 B592928 (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID CAS No. 131339-24-7

(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID

Cat. No. B592928
CAS RN: 131339-24-7
M. Wt: 318.457
InChI Key: RGZIXZYRGZWDMI-IXQKDQKQSA-N
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Description

The compound “(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID” is a chemical of interest in the field of chemistry .


Synthesis Analysis

There is a mention of a method used to extract and analyze hepatic oxylipins, which includes "(±)14,15-epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid" .

Scientific Research Applications

1. Alternative Synthesis Methods

Sanfilippo et al. (2019) explored the use of aqueous extracts from soybean and oat flours as alternatives to purified enzymes for synthesizing oxylipins from eicosapentaenoic acid (EPA), producing various compounds including optically active epoxides of EPA (Sanfilippo, Paterna, Biondi, & Patti, 2019).

2. Biochemical Analysis

Duflot et al. (2017) developed a sensitive LC-MS/MS method for quantifying regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, including (±)14(15)-epoxy-5Z,8Z,11Z-eicosatrienoic acid, during vascular endothelial stimulation (Duflot, Pereira, Roche, Iacob, Cardinael, El-Gharbi Hamza, Thuillez, Compagnon, Joannidés, Lamoureux, & Bellien, 2017).

3. Chemical Stability and Cytotoxicity

Manini et al. (2006) investigated the oxidation of 15-(S)-hydroxyeicosatetraenoic acid with the Fenton reagent, producing various products including an epoxy-alcohol and 4-hydroxy-2E-nonenal, a cytotoxic compound, from the heptatrienyl radical pathway (Manini, Briganti, Fabbri, Picardo, Napolitano, & d’Ischia, 2006).

4. Metabolic Pathways in Polyunsaturated Fatty Acids

Oliw, Bylund, and Herman (1996) described the oxygenation of polyunsaturated fatty acids by cytochrome P450 to form hydroxy and epoxy fatty acids, including various epoxides of arachidonic acid (Oliw, Bylund, & Herman, 1996).

5. Enzymatic Regulation and Product Formation

Petrich et al. (1996) studied the suppression of arachidonic acid's 5-lipoxygenation in human polymorphonuclear leucocytes by 15-lipoxygenase products, affecting the formation of different hydroxyeicosatetraenoic acids (Petrich, Ludwig, Kühn, & Schewe, 1996).

Mechanism of Action

Target of Action

The primary targets of (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID, also known as Epoxyeicosatrienoic acids (EETs), are various types of cells where they are formed by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases .

Mode of Action

EETs interact with their targets by functioning as transiently acting, short-range hormones. They work locally to regulate the function of the cells that produce them (autocrine agents) or of nearby cells (paracrine agents) .

Biochemical Pathways

EETs are involved in several biochemical pathways. They are rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) which adds water across the epoxide to form their corresponding vicinal-diol dihydroxyeicosatrienoic acids (diHETrEs or DHETs) .

Pharmacokinetics

The pharmacokinetics of EETs involve their rapid metabolism by sEH, converting them from epoxides to less active or inactive diHETrEs . This rapid conversion suggests that EETs have a short half-life and are quickly eliminated from the body.

Result of Action

The action of EETs has several effects at the molecular and cellular levels. They have been studied in animal models where they show the ability to lower blood pressure possibly by stimulating arterial vasorelaxation and inhibiting the kidney’s retention of salts and water to decrease intravascular blood volume .

Action Environment

The action, efficacy, and stability of EETs can be influenced by environmental factors. For instance, EETs are unstable to oxygen and direct sunlight, therefore extreme care must be taken in handling this compound . Furthermore, the local cellular environment, including the presence of sEH, can greatly influence the action and efficacy of EETs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID involves the conversion of a starting material, eicosapentaenoic acid (EPA), into the target compound through a series of reactions.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Methanesulfonic acid (MSA)", "Sodium hydride (NaH)", "Methyl iodide (MeI)", "Sodium borohydride (NaBH4)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of EPA with MSA to form the corresponding methyl ester.", "Step 2: Deprotonation of the methyl ester with NaH to generate the corresponding carbanion.", "Step 3: Alkylation of the carbanion with MeI to introduce a methyl group at the omega-3 position.", "Step 4: Reduction of the double bond at the omega-6 position with NaBH4 to form the corresponding saturated alcohol.", "Step 5: Oxidation of the alcohol to the corresponding aldehyde with H2O2.", "Step 6: Formation of the epoxide ring by treatment of the aldehyde with NaOH.", "Step 7: Isomerization of the double bonds at the omega-9, omega-12, and omega-15 positions to the corresponding cis configuration using acetic anhydride and pyridine.", "Step 8: Deprotection of the methyl ester with NaOH to form the target compound, (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID." ] }

CAS RN

131339-24-7

Molecular Formula

C20H30O3

Molecular Weight

318.457

IUPAC Name

(5Z,8Z,11Z)-13-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1

InChI Key

RGZIXZYRGZWDMI-IXQKDQKQSA-N

SMILES

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Appearance

Assay:≥90%A solution in ethanol

synonyms

(±)14,15 EEQ; (±)14,15-epoxy Eicosatetraenoic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID

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